An In-Depth Technical Guide to Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic Acid: A Cornerstone Chiral Building Block
An In-Depth Technical Guide to Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic Acid: A Cornerstone Chiral Building Block
Introduction: The Strategic Importance of Chiral β-Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry and pharmaceutical development, the precise control of molecular architecture is paramount. Chiral molecules, particularly enantiomerically pure amino acids and their derivatives, form the bedrock of rational drug design, enabling the synthesis of compounds with high specificity for biological targets. Among these, non-proteinogenic β-amino acids have garnered significant attention. Their incorporation into peptide chains or use as standalone pharmacophores can induce unique conformational constraints, enhance metabolic stability, and impart novel biological activities.
This guide provides an in-depth technical overview of Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid , a key chiral building block valued for its unique structural features. The presence of a 4-chlorophenyl group enhances its interaction with biological targets, while the tert-butyloxycarbonyl (Boc) protecting group facilitates its seamless integration into complex synthetic routes, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its defined (S)-stereochemistry is crucial for producing enantiomerically pure final compounds, a critical factor in the development of effective and safe pharmaceuticals.[3] This document is intended for researchers, scientists, and drug development professionals, offering expert insights into its chemical properties, synthesis, and applications, grounded in authoritative scientific principles.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a synthetic building block is the first step toward its effective utilization. The data presented below has been synthesized from various chemical suppliers and databases to provide a comprehensive physicochemical profile.
Core Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (3S)-3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoic acid | [4] |
| Synonyms | Boc-L-β-Phe(4-Cl)-OH, (S)-Boc-4-chloro-β-phenylalanine | [1] |
| CAS Number | 479064-90-9 | [1][4] |
| Molecular Formula | C₁₄H₁₈ClNO₄ | [1][5] |
| Molecular Weight | 299.75 g/mol | [1][5] |
| Appearance | White to off-white powder/solid | [1][5] |
| Purity | ≥ 98% (HPLC) | [1] |
| Melting Point | Data not consistently available; unprotected precursor melts at 223 °C (dec.) | |
| Optical Rotation | [α]D25 = -50.5 ± 2º (c=1 in MeOH) | [1] |
| Storage Conditions | Store at 0-8°C | [1][5] |
Spectroscopic Characterization: A Validating Fingerprint
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the Boc group, the aromatic protons, and the aliphatic backbone.
-
Boc Group: A sharp singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.4 ppm .[6]
-
Aliphatic Protons: The protons on the propionic acid backbone (CH and CH₂) will appear as multiplets between δ 2.5-3.0 ppm and δ 4.5-5.0 ppm . The diastereotopic CH₂ protons will likely present as a pair of doublets of doublets (dd).
-
Aromatic Protons: The protons on the 4-chlorophenyl ring will appear as two distinct doublets in the aromatic region (δ 7.2-7.5 ppm ), characteristic of a 1,4-disubstituted benzene ring.
-
Amide and Carboxylic Protons: A broad singlet for the NH of the Boc-carbamate and a very broad singlet for the carboxylic acid OH proton (often not observed or far downfield, >10 ppm) are also expected.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Boc Group: Signals for the quaternary carbon and the methyl carbons of the Boc group are expected around δ 80 ppm and δ 28 ppm , respectively.
-
Carbonyls: The carbonyl carbon of the Boc group will resonate around δ 155 ppm , while the carboxylic acid carbonyl will be further downfield, around δ 175 ppm .
-
Aromatic Carbons: Four signals are expected in the δ 128-140 ppm range, corresponding to the carbons of the chlorophenyl ring.
-
Aliphatic Carbons: Signals for the CH and CH₂ of the propionic acid backbone will be found in the δ 40-55 ppm region.
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups.
-
A broad absorption band from 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid.
-
A sharp peak around 3300-3400 cm⁻¹ corresponds to the N-H stretch of the carbamate.
-
Strong carbonyl (C=O) stretching bands will be visible around 1710 cm⁻¹ (carboxylic acid) and 1690 cm⁻¹ (Boc carbamate).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecular ion [M+H]⁺ at m/z 300.1 and the sodiated adduct [M+Na]⁺ at m/z 322.1.
Synthesis and Purification: A Protocol-Driven Approach
The synthesis of enantiomerically pure Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and chiral integrity. The most logical and field-proven approach involves the initial synthesis of the racemic amino acid, followed by chiral resolution and subsequent N-protection.
Overall Synthetic Workflow
The synthesis can be visualized as a three-stage process: Racemate Synthesis, Chiral Resolution, and N-terminal Protection.
Caption: Synthetic workflow for Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid.
Experimental Protocols
Causality: This one-pot reaction is an efficient method for constructing the β-amino acid backbone. Ammonium acetate serves as the ammonia source for the in-situ formation of an imine with 4-chlorobenzaldehyde, which then undergoes a Knoevenagel-type condensation with malonic acid, followed by decarboxylation and reduction.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, add 4-chlorobenzaldehyde (1 eq.), malonic acid (1 eq.), and ammonium acetate (1.5 eq.) to absolute ethanol.[7]
-
Reaction: Stir the mixture vigorously and heat to reflux (approx. 78-80°C) for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. A white precipitate of the racemic amino acid should form.
-
Purification: Filter the crude product and wash with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a water/ethanol mixture to yield the racemic amino acid as a white solid.
Causality: Chiral resolution is a classic and robust method for separating enantiomers. A chiral resolving agent, such as (R)-(-)-mandelic acid or a tartaric acid derivative, is used to form diastereomeric salts with the racemic amino acid.[8] These diastereomers have different physical properties, most notably solubility, allowing them to be separated by fractional crystallization.
-
Salt Formation: Dissolve the racemic amino acid (1 eq.) in a hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(-)-mandelic acid, 0.5 eq.) in the same hot solvent.
-
Crystallization: Slowly add the resolving agent solution to the amino acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration. The enantiomeric excess (e.e.) of the resolved amino acid should be checked at this stage by chiral HPLC.
-
Liberation of Free Amino Acid: Suspend the isolated diastereomeric salt in water and adjust the pH to be basic (pH ~9-10) with a suitable base (e.g., dilute NaOH or NH₄OH) to deprotonate the resolving agent. Then, carefully adjust the pH to the isoelectric point of the amino acid (pH ~6-7) with dilute HCl to precipitate the enantiomerically enriched (S)-amino acid.
-
Final Purification: Filter the solid, wash with cold water, and dry under vacuum. Multiple recrystallization cycles may be necessary to achieve >99% e.e.
Causality: The Boc group is introduced to protect the nucleophilic amine from participating in subsequent reactions, such as peptide coupling. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation, reacting with the amine under basic conditions.
-
Reaction Setup: Suspend the enantiomerically pure (S)-3-Amino-3-(4-chlorophenyl)propionic acid (1 eq.) in a mixture of dioxane and water (e.g., 1:1 v/v).[6]
-
Basification: Cool the suspension in an ice bath and add a base (e.g., 1M NaOH) to adjust the pH to ~9-10, ensuring the amino acid is fully dissolved.
-
Boc₂O Addition: While maintaining the temperature and pH, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dioxane dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction should be kept basic by the periodic addition of NaOH.
-
Work-up: After the reaction is complete (monitored by TLC), wash the mixture with a non-polar solvent like hexane or ethyl acetate to remove any unreacted Boc₂O.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or KHSO₄ solution). The Boc-protected product will precipitate out or can be extracted with an organic solvent like ethyl acetate.
-
Final Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product, Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid.
Key Applications in Pharmaceutical R&D
The utility of Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid stems from its dual identity as a protected chiral β-amino acid and a precursor to GABA analogues.
Building Block in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a specialized building block in SPPS.[2][4] The Boc/Bzl strategy is a well-established method where the temporary Nα-Boc group is removed with moderate acid (e.g., trifluoroacetic acid, TFA), while more stable side-chain protecting groups (often benzyl-based) and the resin linker are cleaved at the end of the synthesis with a strong acid like HF.[9][10]
Caption: Boc-SPPS cycle for incorporating the title amino acid.
Causality: This protocol outlines a standard cycle for adding the amino acid to a growing peptide chain on a solid support (e.g., MBHA resin for a C-terminal amide).[10] The process involves deprotection of the resin-bound peptide's N-terminus, neutralization, and then coupling of the new, activated Boc-amino acid.
-
Resin Swelling: Swell the peptide-resin (starting with a deprotected N-terminus) in dichloromethane (DCM) for 30 minutes.[11]
-
Boc-Amino Acid Activation: In a separate vessel, pre-activate Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid (4 eq. relative to resin loading) with a coupling agent like HATU (3.95 eq.) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA, 6 eq.) in a minimal amount of N,N-dimethylformamide (DMF).
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the complete consumption of free amines. If the test is positive, a second coupling may be required.
-
Washing: After complete coupling, thoroughly wash the resin with DMF, DCM, and isopropanol to remove excess reagents and byproducts.
-
Boc Deprotection: Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the Boc group from the newly added residue.[10]
-
Neutralization & Washing: Wash the resin with DCM, then neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DMF before proceeding to the next coupling cycle.[10][12]
Precursor for GABA Analogue Synthesis: The Case of Baclofen
This amino acid is structurally related to important neurotransmitters. The unprotected core, (S)-3-Amino-3-(4-chlorophenyl)propionic acid, is a key precursor in the synthesis of GABA (γ-aminobutyric acid) analogues. A prominent example is its relationship to Baclofen, a clinically used muscle relaxant and antispastic agent that acts as a GABAB receptor agonist.[13][14] While Baclofen itself is (R)-4-amino-3-(4-chlorophenyl)butanoic acid, the synthesis of various homologues and derivatives often starts from closely related phenylpropionic acid structures.[15][16] The synthesis of Baclofen from 4-chlorobenzaldehyde highlights the importance of this chemical scaffold.[13][17]
Safety and Handling
As a laboratory chemical, Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid requires appropriate handling procedures.
-
Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.[18]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated fume hood.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, ideally refrigerated at 0-8°C for long-term stability.[1]
Conclusion and Future Outlook
Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical science. Its well-defined stereochemistry and the versatile Boc protecting group provide chemists with a reliable and efficient means to construct complex, chiral molecules with high precision. Its demonstrated utility in both peptide synthesis and as a precursor to neurologically active compounds underscores its value. As the demand for more sophisticated and specific therapeutics continues to grow, particularly in the fields of neuropharmacology and peptide-based drugs, the importance of foundational chiral building blocks like this one will only increase, paving the way for the next generation of medicines.
References
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Bąchor, R., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(8-9), e3091.
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Brieflands. (n.d.). Synthesis of Baclofen; an Alternative Approach. Retrieved from [Link]
- Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology.
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AWS. (n.d.). A Boc SPPS-compatible linker for the synthesis of peptide o-aminoanilides. Retrieved from [Link]
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J&K Scientific. (n.d.). Boc-(S)-3-amino-3-(4-chlorophenyl)propionic acid | 479064-90-9. Retrieved from [Link]
- Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry B, 4(2), 158-163.
- Frølund, B., et al. (1995). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid. Journal of Medicinal Chemistry, 38(17), 3287-3296.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Chiral Building Blocks in Peptide Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI). Retrieved from [Link]
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Google Patents. (1999). United States Patent. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. Retrieved from [Link]
- Benedetti, F., et al. (2015). Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. Molecules, 20(6), 11334-11347.
- Pinto, M., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2335.
- Witczuk, B., et al. (1980). 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. Polish Journal of Pharmacology and Pharmacy, 32(2), 187-196.
- Fábián, L., & Kálmán, A. (2007). Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam by co-crystallization. Journal of Molecular Structure, 831(1-3), 136-140.
- Al-Warhi, T., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules, 27(19), 6296.
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